3-Nitroisonicotinic acid
Overview
Description
3-Nitroisonicotinic acid is an organic compound with the chemical formula C6H4N2O4. It is a derivative of isonicotinic acid, characterized by the presence of a nitro group (-NO2) attached to the pyridine ring.
Mechanism of Action
Target of Action
It is known that niacin, a compound closely related to 3-nitroisonicotinic acid, plays a crucial role in the human body as a precursor of nicotinamide adenine dinucleotide (nad), a coenzyme involved in redox reactions .
Mode of Action
Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .
Biochemical Pathways
This compound likely affects the same biochemical pathways as niacin. Niacin is involved in numerous vital redox reactions as a part of nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes act as electron donors or acceptors in these reactions .
Pharmacokinetics
It is known to have high gastrointestinal absorption .
Result of Action
Given its similarity to niacin, it may have similar effects, such as modulating lipid levels and participating in vital redox reactions .
Biochemical Analysis
Biochemical Properties
3-Nitroisonicotinic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as succinate dehydrogenase, which is a key component of the mitochondrial electron transport chain. The interaction of this compound with succinate dehydrogenase can inhibit the enzyme’s activity, leading to disruptions in the Krebs cycle and oxidative phosphorylation. Additionally, this compound can interact with other proteins and biomolecules, potentially affecting their function and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, for example, it has been shown to induce oxidative stress and mitochondrial dysfunction. This compound can lead to the generation of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. Furthermore, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been reported to alter the expression of genes involved in oxidative stress response and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of succinate dehydrogenase, which disrupts the electron transport chain and reduces ATP production. This inhibition leads to an increase in ROS production and subsequent oxidative stress. Additionally, this compound can bind to other biomolecules, altering their structure and function. These interactions can result in enzyme inhibition or activation, changes in gene expression, and modulation of cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to this compound can lead to persistent oxidative stress and mitochondrial dysfunction in cells, which may result in chronic cellular damage and altered cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and metabolic disturbances. At higher doses, this compound can induce severe mitochondrial dysfunction, extensive oxidative damage, and cell death. Toxic effects such as neurodegeneration and impaired motor function have been observed in animal models exposed to high doses of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes in the mitochondrial electron transport chain. The inhibition of succinate dehydrogenase by this compound disrupts the Krebs cycle, leading to a decrease in ATP production and an increase in ROS generation. This disruption can affect metabolic flux and alter the levels of various metabolites, contributing to cellular stress and dysfunction .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, this compound can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution within tissues can vary, with higher concentrations observed in metabolically active tissues such as the liver and brain .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the mitochondria, where it exerts its inhibitory effects on succinate dehydrogenase. The targeting of this compound to the mitochondria is facilitated by specific signals and post-translational modifications that direct it to this organelle. The mitochondrial localization of this compound is essential for its role in disrupting mitochondrial function and inducing oxidative stress .
Preparation Methods
3-Nitroisonicotinic acid is typically synthesized through the nitration of 4-pyridine carboxylic acid. The nitration process involves introducing a nitro group into the organic compound using a mixture of nitric acid and sulfuric acid as nitrating agents . The reaction conditions usually require careful temperature control to avoid over-nitration and ensure the desired product is obtained.
Chemical Reactions Analysis
3-Nitroisonicotinic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can be substituted by other nucleophiles, such as fluoride anions, through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and fluoride anions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Nitroisonicotinic acid has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
3-Nitroisonicotinic acid can be compared with other similar compounds, such as:
Isonicotinic acid: The parent compound without the nitro group.
2-Chloro-3-nitroisonicotinic acid: A derivative with a chlorine atom in addition to the nitro group.
3-Aminoisonicotinic acid: The reduced form of this compound with an amino group instead of the nitro group.
The uniqueness of this compound lies in its specific chemical structure, which allows it to undergo various chemical reactions and interact with biological molecules in distinct ways.
Properties
IUPAC Name |
3-nitropyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-6(10)4-1-2-7-3-5(4)8(11)12/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPIUHZVTZWEEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376578 | |
Record name | 3-nitroisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59290-82-3 | |
Record name | 3-Nitroisonicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59290-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-nitroisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction 3-Nitroisonicotinic acid undergoes with hydrazine?
A1: this compound reacts with hydrazine to primarily form its corresponding hydrazide. [] This reaction is a common method for synthesizing acid hydrazides from carboxylic acids.
Q2: Besides forming hydrazides, are there other reported reactions of this compound derivatives with hydrazine?
A2: Yes, studies show that derivatives of this compound, specifically those substituted at the 3-position with acetyl, cyclopropanoyl, benzoyl, or cyano groups, react with hydrazine to produce Pyrido[3,4-d]pyridazin-1(2H)-ones. [] This highlights the influence of substituents on the reactivity of the molecule.
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